molecular formula C11H20N4 B13641159 2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine

Cat. No.: B13641159
M. Wt: 208.30 g/mol
InChI Key: CLMPYLHPHWSASL-UHFFFAOYSA-N
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Description

2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction or other suitable alkylation methods.

    Attachment of the Propan-1-amine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods may vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopentylmethyl)-1H-1,2,4-triazole
  • 3-Cyclopentyl-1-methyl-1H-1,2,4-triazole

Uniqueness

2-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is unique due to its specific structural features, including the combination of a cyclopentyl group, a methyl group, and a triazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

2-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine

InChI

InChI=1S/C11H20N4/c1-8(7-12)11-13-10(14-15(11)2)9-5-3-4-6-9/h8-9H,3-7,12H2,1-2H3

InChI Key

CLMPYLHPHWSASL-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=NC(=NN1C)C2CCCC2

Origin of Product

United States

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